molecular formula C21H27N3O4 B4009960 N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide

N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide

Cat. No.: B4009960
M. Wt: 385.5 g/mol
InChI Key: AHPUDEPNDCYBTA-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide is a complex organic compound featuring an adamantyl group, a morpholine ring, and a nitrobenzamide moiety The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 2-adamantanone, which is then reacted with morpholine and 4-nitrobenzoyl chloride under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran or acetonitrile and catalysts such as rhodium or ruthenium salts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The choice of catalysts and solvents can also be tailored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the adamantyl moiety .

Scientific Research Applications

N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain proteins, while the morpholine ring can influence its solubility and bioavailability. The nitrobenzamide moiety can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide is unique due to the combination of its adamantyl, morpholine, and nitrobenzamide groups. This combination imparts distinct physical and chemical properties, making it a versatile compound for various applications. Its structural complexity also allows for the exploration of diverse chemical reactions and potential therapeutic uses .

Properties

IUPAC Name

N-(2-adamantyl)-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c25-21(22-20-16-8-13-7-14(10-16)11-17(20)9-13)15-1-2-18(19(12-15)24(26)27)23-3-5-28-6-4-23/h1-2,12-14,16-17,20H,3-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPUDEPNDCYBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3C4CC5CC(C4)CC3C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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